

1-(4-Bromophenyl)-2,2,2-trifluoroethanol

physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1279198

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1-(4-Bromophenyl)-2,2,2-trifluoroethanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromophenyl group and a trifluoroethanol moiety, imparts unique chemical and physical properties that are leveraged in the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the core physical properties of this compound, details common experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

The physical properties of **1-(4-Bromophenyl)-2,2,2-trifluoroethanol** are crucial for its handling, storage, and application in synthetic chemistry. The data presented below has been compiled from various chemical suppliers and databases. It's important to note that some values are predicted through computational models and should be confirmed experimentally for critical applications.

Property	Value	Source
IUPAC Name	1-(4-bromophenyl)-2,2,2-trifluoroethanol	[1]
CAS Number	76911-73-4 (Racemate) 80418-13-9 ((S)-enantiomer) 80418-12-8 ((R)-enantiomer)	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₆ BrF ₃ O	[3] [5] [6]
Molecular Weight	255.03 g/mol	[1] [3] [6]
Appearance	Colorless to white to yellow liquid, semi-solid, or solid; Yellow powder	[5] [7]
Melting Point	54-56 °C	[3] [6] [8]
Boiling Point	282.8 ± 40.0 °C (Predicted)	[3] [6] [8]
Density	1.665 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	11.68 ± 0.10 (Predicted)	[6]
Storage Conditions	Sealed in a dry environment at 2-8 °C	[4] [7]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

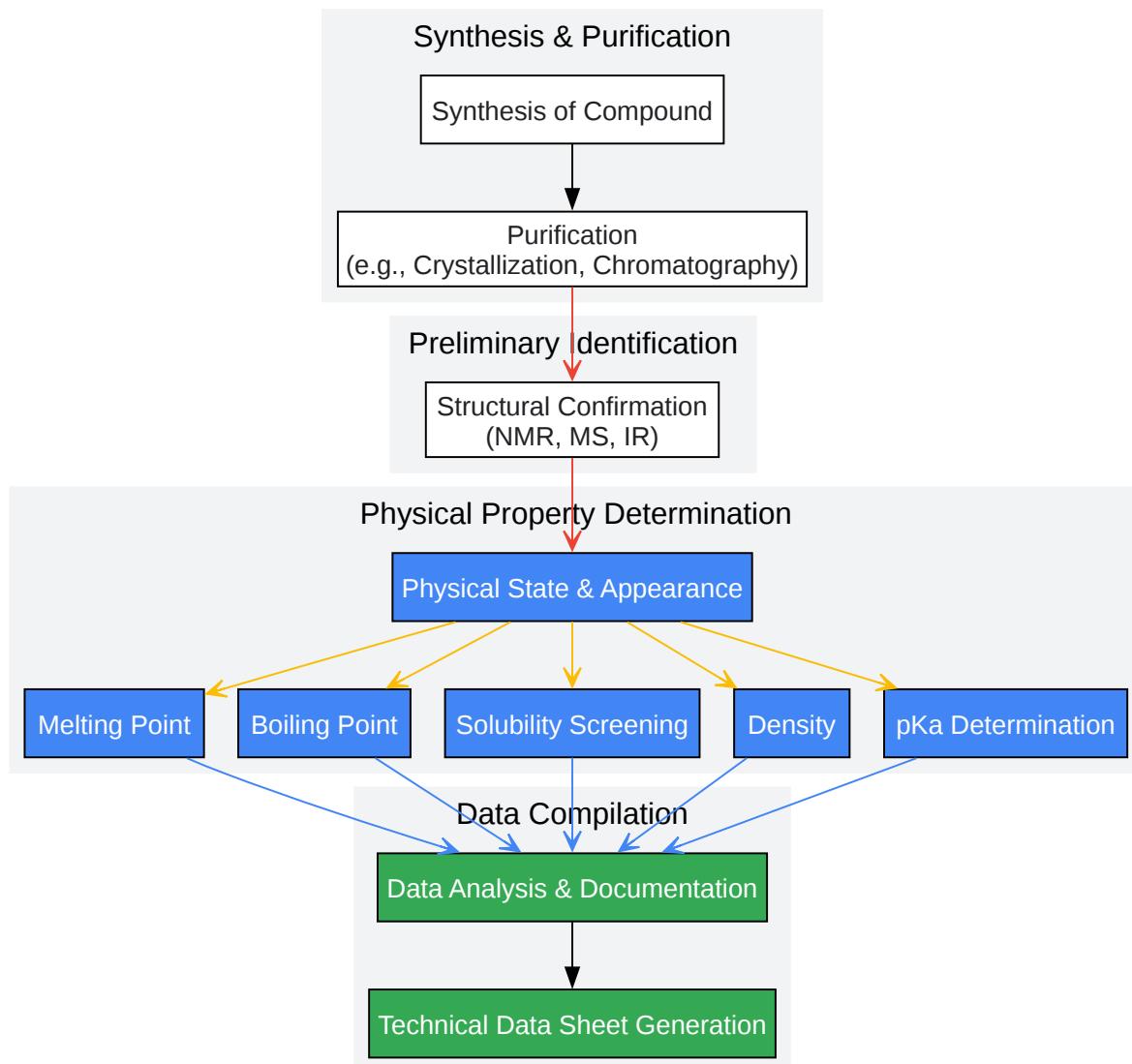
- Objective: To determine the temperature range over which the solid compound transitions to a liquid.
- Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, mortar, and pestle.
- Procedure:

- A small, finely powdered sample of **1-(4-Bromophenyl)-2,2,2-trifluoroethanol** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Distillation Method)

- Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.
- Procedure:
 - A sample of the compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
 - The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
 - The liquid is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
 - The boiling point is recorded as the stable temperature reading on the thermometer during the distillation process, while there is a consistent dripping of condensate into the receiving flask.

- The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.


Density Determination (Pycnometer Method)

- Objective: To determine the mass of the substance per unit volume.
- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed accurately (m_1).
 - The pycnometer is filled with the sample of **1-(4-Bromophenyl)-2,2,2-trifluoroethanol** (if in a liquid state) and weighed again (m_2).
 - The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at a specific temperature and weighed (m_3).
 - The density (ρ) of the sample is calculated using the formula: $\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{reference}}$

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a newly synthesized compound like **1-(4-Bromophenyl)-2,2,2-trifluoroethanol**.

Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Physicochemical characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-bromophenyl)-2,2,2-trifluoroethanol | 76911-73-4 [chemicalbook.com]
- 3. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 80418-13-9 [amp.chemicalbook.com]
- 4. 76911-73-4|1-(4-Bromophenyl)-2,2,2-trifluoroethanol|BLD Pharm [bldpharm.com]
- 5. (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol 80418-12-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol CAS#: 80418-13-9 [chemicalbook.com]
- 7. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 76911-73-4 [sigmaaldrich.com]
- 8. labsolu.ca [labsolu.ca]
- To cite this document: BenchChem. [1-(4-Bromophenyl)-2,2,2-trifluoroethanol physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1279198#1-4-bromophenyl-2-2-2-trifluoroethanol-physical-properties\]](https://www.benchchem.com/product/b1279198#1-4-bromophenyl-2-2-2-trifluoroethanol-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com